2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID

Description

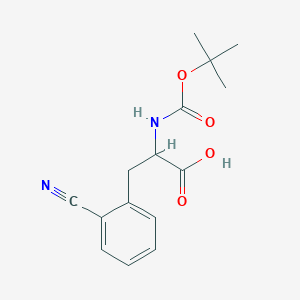

2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-cyanophenyl substituent on the β-carbon of the propanoic acid backbone. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the ortho-cyanophenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions. This compound is structurally analogous to phenylalanine derivatives, where the aromatic side chain is modified to modulate physicochemical properties or target-specific binding . Its applications span medicinal chemistry, such as in the design of enzyme inhibitors or anticancer agents, where the cyanophenyl group may contribute to hydrophobic interactions or hydrogen bonding with biological targets .

Properties

IUPAC Name |

3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216385 | |

| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226924-21-6 | |

| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226924-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Oxidation: 2-Amino-3-(2-carboxyphenyl)propanoic acid.

Reduction: 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-aminophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID

This compound is a compound with a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyano-substituted phenyl ring. It is also known as 2-Cyano-N-Boc-DL-phenylalanine . The presence of the cyano group imparts unique reactivity and potential biological activity compared to similar compounds. The cyano group can be transformed into various functional groups, providing versatility in synthetic applications.

This compound, also known as Boc-Ala-CN, is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. This compound has garnered attention due to its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Boc-Ala-CN has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit enzymes related to amino acid metabolism, which could affect protein synthesis and cellular functions.

Antitumor Activity

Preliminary research suggests that Boc-Ala-CN exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

There is emerging evidence that Boc-Ala-CN may provide neuroprotective benefits by modulating neurotransmitter levels. This could have implications for treating neurodegenerative diseases.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

- Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions :

- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

- Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Substitution: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed :

- Oxidation: 2-Amino-3-(2-carboxyphenyl)propanoic acid.

- Reduction: 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-aminophenyl)propanoic acid.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2-CYANOPHENYL)PROPANOIC ACID depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with biological targets. The cyano group can participate in nucleophilic or electrophilic reactions, depending on the conditions .

Comparison with Similar Compounds

Table 1: Key Properties of 2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic Acid and Analogues

Key Observations:

Substituent Effects on Reactivity: The cyano group in the target compound (electron-withdrawing) increases acidity of the carboxylic acid compared to halogenated analogues (e.g., 4-iodo or 4-bromo derivatives) . Halogenated derivatives (Cl, F, Br, I) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug design .

Biological Activity :

- 4-Iodophenyl analogues (e.g., CW1–CW10 in ) show potent anticancer activity due to iodine’s role in enhancing target binding via halogen bonding .

- Thiazol-4-yl derivatives demonstrate antimicrobial properties, attributed to the thiazole ring’s ability to chelate metal ions in bacterial enzymes .

Synthetic Considerations: The 2-cyanophenyl variant may require palladium-catalyzed cross-coupling (e.g., Suzuki reaction) for side-chain introduction, similar to iodophenyl analogues . Halogenated derivatives (Cl, F, Br) are often synthesized via electrophilic aromatic substitution or nucleophilic displacement, differing from cyano-group installation .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid, also known as Boc-Ala-CN, is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. This compound has garnered attention due to its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications.

- Chemical Formula: C15H18N2O4

- Molecular Weight: 290.31 g/mol

- CAS Number: 135414-03-8

- PubChem CID: 4393346

Biological Activity

The biological activity of Boc-Ala-CN has been studied primarily in the context of its interactions with various biological targets. Here are some key findings:

-

Enzyme Inhibition:

- Boc-Ala-CN has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit enzymes related to amino acid metabolism, which could affect protein synthesis and cellular functions.

-

Antitumor Activity:

- Preliminary research suggests that Boc-Ala-CN exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

-

Neuroprotective Effects:

- There is emerging evidence that Boc-Ala-CN may provide neuroprotective benefits by modulating neurotransmitter levels. This could have implications for treating neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of Boc-Ala-CN as a competitive inhibitor of specific enzymes involved in amino acid metabolism. The findings indicated that modifications to the Boc group could enhance inhibitory potency, suggesting avenues for further optimization .

Case Study 2: Antitumor Activity

In a recent investigation, Boc-Ala-CN was tested against various cancer cell lines, including breast and lung cancer models. The results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Case Study 3: Neuroprotective Properties

Research focusing on neuroprotection highlighted Boc-Ala-CN's ability to increase GABA levels in neuronal cultures, which may contribute to its protective effects against oxidative stress-induced damage. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key safety considerations when handling 2-((tert-butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid in laboratory settings?

- Answer: The compound exhibits acute toxicity (oral, dermal, inhalation), severe eye irritation, and respiratory hazards per GHS classification . Key precautions include:

- Use of PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation.

- Work in a fume hood to minimize airborne exposure.

- Immediate decontamination protocols: Rinse skin/eyes with water for 15 minutes if exposed, and seek medical attention for persistent irritation .

- Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers design a synthetic route for this compound?

- Answer: A two-step Boc-protection strategy is commonly employed for analogous compounds:

Boc Protection: React the free amino group with di-tert-butyl dicarbonate (Boc anhydride) in acetonitrile with pyridine as a catalyst (20 minutes, room temperature).

Functionalization: Introduce the 2-cyanophenyl substituent via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nitrile formation from aldehydes .

- Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography or recrystallization .

Advanced Research Questions

Q. What analytical methods are recommended for confirming the structural integrity of Boc-protected amino acid derivatives?

- Answer:

- NMR Spectroscopy: H and C NMR to verify Boc group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and aromatic/cyano substituent positions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- IR Spectroscopy: Detect characteristic Boc carbonyl (C=O) stretches at ~1680–1720 cm and nitrile (C≡N) stretches at ~2200–2260 cm .

Q. How does the presence of the 2-cyanophenyl substituent influence the physicochemical properties of Boc-protected amino acids?

- Answer: The 2-cyanophenyl group:

- Increases Log P: Aromatic and nitrile groups enhance hydrophobicity (e.g., Log P ~1.04 for similar Boc derivatives), impacting solubility in polar solvents .

- Affects Solubility: Reduced aqueous solubility (e.g., ~6.9 mg/mL in water for Boc-amino acids with alkyl substituents vs. <1 mg/mL for aromatic analogs) .

- Alters Stability: Electron-withdrawing cyano groups may destabilize the Boc group under acidic conditions, requiring pH-controlled storage .

Q. What strategies can mitigate decomposition or instability during the synthesis of Boc-protected amino acids with aromatic substituents?

- Answer:

- Optimize Reaction Conditions: Use mild bases (e.g., pyridine) instead of strong bases to prevent Boc cleavage .

- Temperature Control: Avoid prolonged heating (>40°C) to minimize thermal degradation .

- Protect Reactive Sites: Temporarily protect the nitrile group during coupling reactions to avoid side reactions .

- Purification: Use silica gel with neutral pH to prevent acid-catalyzed decomposition during column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.